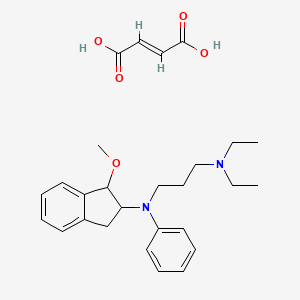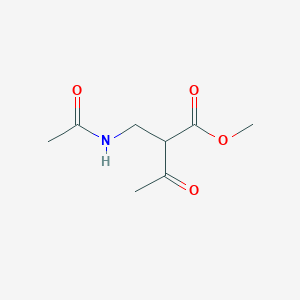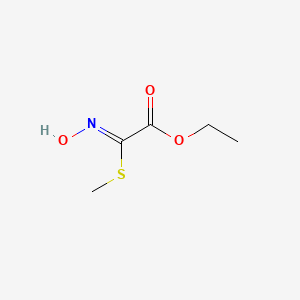
ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is an organic compound with a unique structure that includes an ester functional group, a hydroxyimino group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate can be synthesized through the esterification of (2Z)-3-bromopropenoic acid. This process involves the reaction of the acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate exerts its effects involves interactions with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate .
Uniqueness
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is unique due to the presence of the hydroxyimino and methylsulfanyl groups, which confer distinct reactivity and potential biological activities. These functional groups differentiate it from other esters and oximes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
245728-57-8 |
|---|---|
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate |
InChI |
InChI=1S/C5H9NO3S/c1-3-9-5(7)4(6-8)10-2/h8H,3H2,1-2H3/b6-4- |
Clave InChI |
KWUFIDBPFUUSIN-XQRVVYSFSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/O)/SC |
SMILES canónico |
CCOC(=O)C(=NO)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



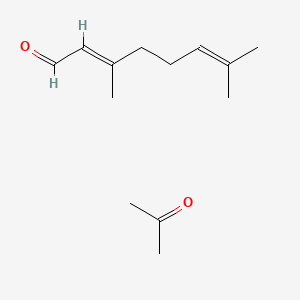

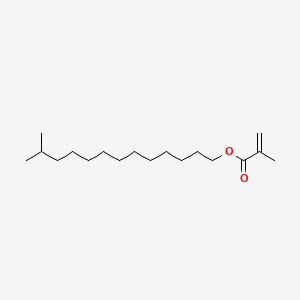

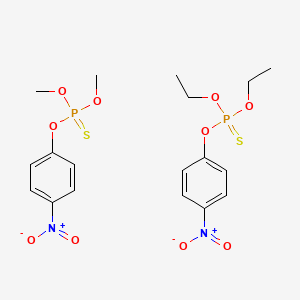
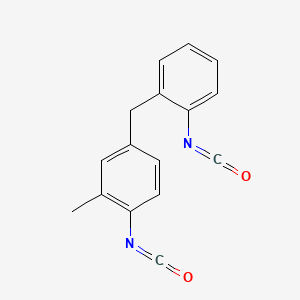
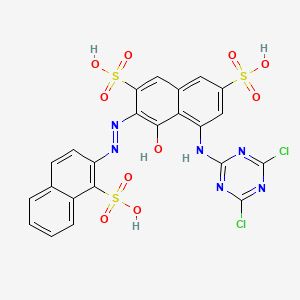

![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)

